N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide
Description
N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a methyl and phenyl group, and a diphenylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
IUPAC Name |
N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-18-24(25(29-27-18)21-15-9-4-10-16-21)26-23(28)17-22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22H,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVXWMSOTHHTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with nitrile oxides.
Substitution reactions:
Amidation: The final step involves the formation of the amide bond between the oxazole derivative and 3,3-diphenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the amide group, potentially converting them into more saturated analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development and biological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The oxazole ring and the amide group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3-phenylpropanamide: Similar structure but with one less phenyl group.
N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylbutanamide: Similar structure but with an additional carbon in the alkyl chain.
N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylacetamide: Similar structure but with a shorter alkyl chain.
Uniqueness
N-(3-methyl-5-phenyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of two phenyl groups on the propanamide moiety. This combination of structural features can result in distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
